molecular formula C15H18O2 B7872476 5-Methyl-2-furyl-(4-iso-propylphenyl)methanol

5-Methyl-2-furyl-(4-iso-propylphenyl)methanol

Cat. No.: B7872476
M. Wt: 230.30 g/mol
InChI Key: ZLUWYIAWKVIBKP-UHFFFAOYSA-N
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Description

5-Methyl-2-furyl-(4-iso-propylphenyl)methanol is an organic compound with the molecular formula C15H18O2 It is characterized by the presence of a furan ring substituted with a methyl group and a phenyl ring substituted with an isopropyl group

Properties

IUPAC Name

(5-methylfuran-2-yl)-(4-propan-2-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-10(2)12-5-7-13(8-6-12)15(16)14-9-4-11(3)17-14/h4-10,15-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUWYIAWKVIBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(C=C2)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-furyl-(4-iso-propylphenyl)methanol typically involves the reaction of 5-methyl-2-furylmethanol with 4-isopropylbenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-furyl-(4-iso-propylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan ring and phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols or alkanes.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-2-furyl-(4-iso-propylphenyl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific therapeutic effects.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 5-Methyl-2-furyl-(4-iso-propylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-furylmethanol: A simpler analog with similar structural features but lacking the phenyl ring.

    4-Isopropylbenzyl alcohol: Contains the phenyl ring with an isopropyl group but lacks the furan ring.

    2-Furylmethanol: Contains the furan ring but lacks the methyl and phenyl substitutions.

Uniqueness

5-Methyl-2-furyl-(4-iso-propylphenyl)methanol is unique due to the combination of the furan ring, methyl group, and phenyl ring with an isopropyl substitution. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs.

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